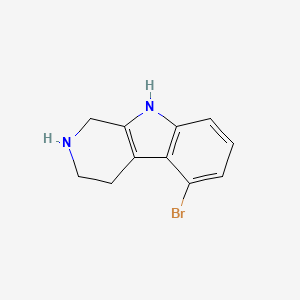

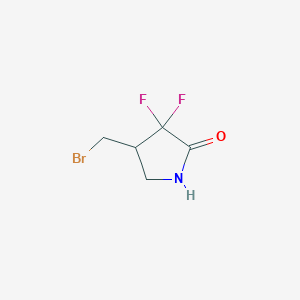

5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anti-Cancer Properties

The synthesis and evaluation of 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]indole derivatives have revealed promising anti-cancer activity. These compounds were tested against several cancer cell lines, including Hela, A549, HepG2, and MCF-7. Notably, they exhibited moderate to excellent antiproliferative activity, with IC50 values ranging from 0 μM to 100 μM. The introduction of sulfonyl groups increased their potency, and alkyl-substituted derivatives also showed good activity .

c-Met Kinase Inhibition

Molecular docking studies demonstrated that these compounds bind to the active site of c-Met kinase, a receptor tyrosine kinase involved in cancer progression. Inhibition of c-Met signaling pathways is a promising strategy for cancer therapy, making these derivatives potential candidates for further investigation .

Anti-HIV-1 Activity

While not directly related to cancer, it’s worth noting that indole derivatives (including pyridoindoles) have been explored for their anti-HIV-1 potential. Although specific studies on 5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are limited, this compound’s structural features may contribute to broader antiviral properties .

Neuroprotective Effects

Indole alkaloids, including beta-carbolines, have shown neuroprotective effects. While more research is needed, exploring the neuroprotective potential of 5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole could be valuable for neurodegenerative diseases .

Psychopharmacology

Beta-carbolines interact with neurotransmitter systems and receptors in the brain. Investigating the effects of 5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole on serotonin, dopamine, and other neurotransmitter pathways may reveal novel psychopharmacological properties .

Synthetic Applications

Beyond biological activity, pyridoindoles serve as versatile building blocks in organic synthesis. Researchers have used them to construct complex molecules, such as natural products and pharmaceutical intermediates. Their unique reactivity makes them valuable tools for synthetic chemists .

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are multiple receptors to which it binds with high affinity . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: interacts with its targets, leading to changes in the biological activities mentioned above . The compound’s interaction with these targets can inhibit the proliferation and metastasis of tumor cells .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are those involved in the biological activities it influences . For instance, it may affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

The pharmacokinetic properties of 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole It is suggested that the introduction of an alkyl or aralkyl group could increase the compound’s antiproliferative activity, which may imply an improvement in its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole ’s action include the inhibition of cell proliferation in a dose-dependent manner, as well as marked inhibition of cytolytic activity . This is particularly evident in its antiproliferative activity against cancer cells, where it has shown moderate to excellent activity .

properties

IUPAC Name |

5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,13-14H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMJWOGZKNQVBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2713851.png)

![1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2713856.png)

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2713860.png)

![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2713865.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2713867.png)

![2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2713870.png)

![(4-Fluorophenyl)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]cyanamide](/img/structure/B2713873.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2713874.png)